1H-Imidazole-1-propanenitrile, 2-methyl-
Overview
Description
1H-Imidazole-1-propanenitrile, 2-methyl- is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hofmann-Type Elimination
- A study by Horváth (1994) discusses the efficient preparation of 1-substituted 1H-azoles, including imidazole, using a selective Hofmann-type elimination from azolium salts. This method is significant for synthesizing various imidazole derivatives (Horváth, 1994).
Building Blocks for Heterocycles
- Drabina and Sedlák (2012) reviewed the use of 2-amino-2alkyl(aryl)propanenitriles as precursors for synthesizing heterocyclic systems, including imidazole derivatives. These compounds serve as key building blocks for various chemical syntheses (Drabina & Sedlák, 2012).
Thermophysical Properties
- Muhammad et al. (2012) synthesized and characterized new dual functionalized imidazolium-based ionic liquids, studying their thermophysical properties. These properties are crucial for applications in various industrial processes (Muhammad et al., 2012).
Cytotoxic Activity
- El-Seidy et al. (2013) explored novel metal complexes with substituted benzimidazole ligands, demonstrating their cytotoxic activity against the MCF-7 cell line. This research contributes to the development of potential antitumor drugs (El-Seidy et al., 2013).
Stereoselective Vinylation
- Wei and Tang (2009) investigated the mechanisms of stereoselective C2-vinylation of 1-substituted imidazoles, contributing to the understanding of reaction mechanisms in organic synthesis (Wei & Tang, 2009).
Formation of H-bonding Networks
- Wu et al. (2019, 2020) studied the peculiar behavior of imidazole in forming H-bonding networks during scanning tunneling microscopy-break junction experiments. These findings have implications for the use of hydrogen-bonding networks in fabricating dynamic junctions based on supramolecular interactions (Wu et al., 2019), (Wu et al., 2020).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mechanism of Action
Target of Action
The primary target of 3-(2-methyl-1H-imidazol-1-yl)propanenitrile is the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This interaction results in the regulation of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . The downstream effects of this interaction include the control of tumor growth, proliferation, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include remarkable antiproliferative activities against SW620 and HeLa cells .
Action Environment
The compound should be stored in a dry, room temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
1H-Imidazole-1-propanenitrile, 2-methyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can form hydrogen bonds with proteins, affecting their structure and function.
Cellular Effects
The effects of 1H-Imidazole-1-propanenitrile, 2-methyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is involved in cell growth and differentiation . Furthermore, 1H-Imidazole-1-propanenitrile, 2-methyl- can alter gene expression by binding to transcription factors, thereby regulating the transcription of specific genes.
Molecular Mechanism
At the molecular level, 1H-Imidazole-1-propanenitrile, 2-methyl- exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can induce changes in gene expression by interacting with DNA and RNA polymerases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazole-1-propanenitrile, 2-methyl- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1H-Imidazole-1-propanenitrile, 2-methyl- is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1H-Imidazole-1-propanenitrile, 2-methyl- has been observed to cause changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1H-Imidazole-1-propanenitrile, 2-methyl- vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, 1H-Imidazole-1-propanenitrile, 2-methyl- can cause toxic or adverse effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
1H-Imidazole-1-propanenitrile, 2-methyl- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can act as a substrate for certain enzymes, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, 1H-Imidazole-1-propanenitrile, 2-methyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, 1H-Imidazole-1-propanenitrile, 2-methyl- has been found to accumulate in the endoplasmic reticulum, where it can influence protein synthesis and folding.
Subcellular Localization
The subcellular localization of 1H-Imidazole-1-propanenitrile, 2-methyl- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 1H-Imidazole-1-propanenitrile, 2-methyl- has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESYNEDUKZDRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066950 | |
Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-55-6 | |
Record name | 1-Cyanoethyl-2-methylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23996-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-imidazole-1-propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-1H-imidazole-1-propanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L5TW6M6R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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